molecular formula C7H6BrN3 B024752 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 108281-78-3

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B024752
M. Wt: 212.05 g/mol
InChI Key: SQJJGTRYJKBHNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyridines, including compounds similar to 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, often involves palladium-catalyzed reactions or metal-free oxidative N-N bond formation methods. For example, an efficient synthesis method for [1,2,4]triazolo[4,3-a]pyridines was demonstrated using palladium-catalyzed chemoselective monoarylation of hydrazides, followed by dehydration under microwave irradiation (Reichelt et al., 2010). Another approach involves metal-free synthesis via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, offering a convenient route for constructing the triazolopyridine skeleton (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of triazolopyridines, including variants of the 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, has been elucidated using X-ray diffraction techniques. These compounds often crystallize in monoclinic space groups, with detailed analysis revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions that contribute to their stability and reactivity (El-Kurdi et al., 2021).

Chemical Reactions and Properties

Triazolopyridines undergo various chemical reactions, including cyclizations and substitutions, which allow for the diversification of their structure and the introduction of functional groups. For instance, the acylation of heteroaromatic amines has been employed to synthesize new derivatives of triazolopyridines, demonstrating the versatility of these compounds in organic synthesis (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties of triazolopyridines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. Detailed crystallographic analysis provides insights into their crystalline forms, which can affect their physical stability and reactivity.

Chemical Properties Analysis

The chemical properties of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine and related compounds include their reactivity towards various chemical reagents, their potential as intermediates in the synthesis of more complex molecules, and their electrochemical properties, which are of interest for developing new materials with specific electronic characteristics (Tan et al., 2007).

Safety And Hazards

The compound has been classified with Hazard Statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJJGTRYJKBHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590250
Record name 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

108281-78-3
Record name 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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